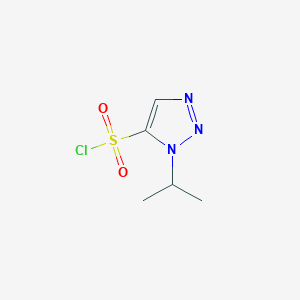
N-(1-Benzyl-5-oxopyrrolidin-3-yl)prop-2-ynamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Benzyl-5-oxopyrrolidin-3-yl)prop-2-ynamide is a chemical compound that belongs to the class of ynamides. Ynamides are versatile intermediates in organic synthesis, known for their ability to participate in a wide range of chemical transformations. This compound features a pyrrolidinone ring, a benzyl group, and a prop-2-ynamide moiety, making it a valuable building block in medicinal chemistry and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Benzyl-5-oxopyrrolidin-3-yl)prop-2-ynamide typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of appropriate precursors, such as N-benzyl-2-pyrrolidone.
Introduction of the Prop-2-ynamide Moiety: The ynamide functionality can be introduced via the reaction of the pyrrolidinone intermediate with propargylamine under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-Benzyl-5-oxopyrrolidin-3-yl)prop-2-ynamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ynamide moiety to an amine.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen, m-chloroperbenzoic acid (m-CPBA), and transition metal complexes.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts can be used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of N-oxides or diketones.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
N-(1-Benzyl-5-oxopyrrolidin-3-yl)prop-2-ynamide has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active molecules, including potential drug candidates.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used in studies to understand the biological activity of ynamide-containing compounds.
Industrial Applications: The compound may be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(1-Benzyl-5-oxopyrrolidin-3-yl)prop-2-ynamide involves its ability to participate in various chemical reactions due to the presence of the ynamide moiety. The ynamide group can undergo protonation to form a highly reactive keteniminium ion, which can initiate cationic cascade reactions. These reactions can lead to the formation of complex molecular structures, making the compound valuable in synthetic chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Benzyl-2-pyrrolidone: A precursor in the synthesis of N-(1-Benzyl-5-oxopyrrolidin-3-yl)prop-2-ynamide.
Propargylamine: Used to introduce the ynamide functionality.
Pyrrolidine-2-one Derivatives: Compounds with similar pyrrolidinone rings but different substituents.
Uniqueness
This compound is unique due to its combination of a pyrrolidinone ring, a benzyl group, and a prop-2-ynamide moiety. This unique structure allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis and medicinal chemistry.
Eigenschaften
IUPAC Name |
N-(1-benzyl-5-oxopyrrolidin-3-yl)prop-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-2-13(17)15-12-8-14(18)16(10-12)9-11-6-4-3-5-7-11/h1,3-7,12H,8-10H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZRFQBGVMSWMCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(=O)NC1CC(=O)N(C1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(2-chloro-6-fluorobenzyl)-4-phenethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2592596.png)


![N-(3-Chloro-4-methoxyphenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.6]undec-3-EN-1-YL}acetamide](/img/structure/B2592604.png)

![11,13-dimethyl-N-phenyl-4-propyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaen-6-amine](/img/structure/B2592606.png)

![1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(1-pyridin-2-ylethyl)piperidine-3-carboxamide](/img/structure/B2592608.png)
![4-(2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide](/img/structure/B2592610.png)


![2-[({3-[4-(PROPAN-2-YLOXY)PHENYL]-1,2,4-OXADIAZOL-5-YL}METHYL)SULFANYL]-6-(PYRIDIN-4-YL)PYRIMIDIN-4-OL](/img/structure/B2592616.png)
![2-[5,7-dioxo-6-(propan-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2592618.png)
![5-[4-(5,6,7,8-Tetrahydrocinnolin-3-yloxymethyl)piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B2592619.png)
